(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate chemical structure
(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate chemical structure
An In-depth Technical Guide to (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate: Synthesis, Characterization, and Applications
Introduction: A Versatile Chlorohydrin Ester Intermediate
(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate is a chlorohydrin ester, a class of organic compounds characterized by the presence of a chlorine atom and a hydroxyl group on adjacent carbon atoms, linked to a carboxylate group. This particular molecule is synthesized from 4-methoxybenzoic acid (also known as p-anisic acid) and epichlorohydrin. Its structure combines the features of a stable aromatic ester with a reactive chlorohydrin moiety, making it a valuable intermediate in organic synthesis.
The true significance of this compound lies in its potential as a building block in drug discovery and development. Chlorohydrins are versatile precursors for the synthesis of epoxides, amino alcohols, and other functionalized molecules that are core scaffolds in many pharmaceutical agents.[1] For instance, the specific enantiomer, 4-Methoxybenzoic Acid (2R)-3-Chloro-2-hydroxypropyl Ester, has been identified as an impurity in the synthesis of novel anti-tuberculosis drugs, highlighting its relevance in the pharmaceutical landscape.[2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and the scientific principles underpinning its utility.
Physicochemical Properties of Reactants
A successful synthesis begins with a thorough understanding of the starting materials. The key properties of 4-methoxybenzoic acid and epichlorohydrin are summarized below.
| Property | 4-Methoxybenzoic Acid | Epichlorohydrin |
| Synonyms | p-Anisic acid, Draconic acid | 2-(chloromethyl)oxirane, 1-Chloro-2,3-epoxypropane |
| CAS Number | 100-09-4[3] | 106-89-8[4] |
| Molecular Formula | C₈H₈O₃[5] | C₃H₅ClO[4] |
| Molecular Weight | 152.15 g/mol [3] | 92.52 g/mol |
| Appearance | White crystalline solid[6][7] | Colorless liquid with a pungent, sweet odor[4] |
| Melting Point | 183-186 °C[3] | -48 °C[8] |
| Boiling Point | 275-280 °C[3] | 115 °C[8] |
| Solubility | Insoluble in cold water; soluble in alcohols, ether, ethyl acetate.[6][7] | Reacts exothermically with water.[8] Miscible with many polar organic solvents.[8] |
Synthesis of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate
The formation of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate is achieved through the acid-catalyzed ring-opening of epichlorohydrin by 4-methoxybenzoic acid. This reaction is a nucleophilic attack of the carboxylic acid on the epoxide ring.
Chemical Structure & Reaction Scheme
The fundamental transformation involves the esterification of the carboxylic acid and the opening of the epoxide ring.
Caption: Chemical Structure of the Target Compound.
Caption: Synthesis of the target compound from its precursors.
Mechanistic Insights & Experimental Rationale
The reaction proceeds via the acidolysis of the epoxide. The choice of catalyst is critical for both reaction rate and regioselectivity. While the reaction can be catalyzed by strong acids, a Lewis acid or a phase-transfer catalyst is often preferred to achieve milder conditions and better control.
The key mechanistic steps are:
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Activation of the Epoxide: The catalyst (e.g., a Lewis acid or the proton from the carboxylic acid) coordinates to the oxygen atom of the epoxide ring. This polarization of the C-O bonds makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack.
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Nucleophilic Attack: The carboxylic acid, 4-methoxybenzoic acid, acts as the nucleophile. It can attack either of the two carbon atoms of the epoxide ring.
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Attack at C3 (less substituted carbon): This is an Sₙ2-type reaction, leading to the "normal" product, (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate. This pathway is generally favored under neutral or basic conditions and with less sterically hindered nucleophiles.
-
Attack at C2 (more substituted carbon): This pathway leads to the isomeric "abnormal" product, (2-chloro-1-(hydroxymethyl)ethyl) 4-methoxybenzoate. This route has more Sₙ1 character and can be more prevalent under strongly acidic conditions where a partial carbocation can form at the more substituted carbon.
-
-
Proton Transfer: A final proton transfer step neutralizes the intermediate to yield the final chlorohydrin ester product.
The use of a suitable catalyst and control of reaction temperature are paramount to favor the desired Sₙ2 pathway and maximize the yield of the target isomer.[9]
Detailed Experimental Protocol
This protocol is a representative method. Researchers should optimize conditions based on their specific equipment and scale.
Safety First: Epichlorohydrin is a toxic, flammable, reactive, and probable human carcinogen.[10][11] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).[12]
Materials:
-
4-Methoxybenzoic acid (1.0 eq)
-
Epichlorohydrin (used as both reactant and solvent, ~10 eq)
-
Catalyst: Tetraethylammonium bromide (TEAB) (0.05 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzoic acid (1.0 eq) and tetraethylammonium bromide (0.05 eq).
-
Addition of Reagent: Add an excess of epichlorohydrin (~10 eq). Using epichlorohydrin as the solvent drives the equilibrium towards the product and maintains a liquid phase at the reaction temperature.
-
Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
-
Characterization: Collect the fractions containing the pure product (identified by TLC) and concentrate them to yield (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate as a viscous oil or low-melting solid. Confirm the structure and purity using NMR, IR, and MS analysis.
Workflow and Characterization
A systematic workflow ensures reproducibility and validates the outcome of the synthesis.
Caption: Overall workflow from synthesis to characterization.
Spectroscopic Data
The identity and purity of the synthesized (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate are confirmed through standard spectroscopic techniques. The expected characteristic signals are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets, ~8.0 and ~6.9 ppm), Methoxy protons (singlet, ~3.9 ppm), Protons on the propyl chain (multiplets, ~3.7-4.5 ppm), Hydroxyl proton (broad singlet, variable shift). |
| ¹³C NMR | Carbonyl carbon (~166 ppm), Aromatic carbons (~114-164 ppm), Methoxy carbon (~55 ppm), Carbons of the propyl chain (~45, 68, 70 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2850-2950), Strong C=O ester stretch (~1720), C=C aromatic stretch (~1600, 1510), C-O stretch (~1250, 1100), C-Cl stretch (~750). |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ molecular ion peaks. |
Potential Applications in Drug Development
The bifunctional nature of (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate makes it a highly useful synthetic intermediate.
-
Precursor to Epoxides: The chlorohydrin moiety can be easily converted into an epoxide (a glycidyl ester) by treatment with a base. This resulting epoxide is a key electrophilic building block for introducing the glycidyl group into various molecules, a common strategy in the synthesis of beta-blockers and other pharmaceuticals.
-
Synthesis of Amino Alcohols: The chlorine atom is a good leaving group, susceptible to nucleophilic substitution by amines. This reaction opens a pathway to a wide range of 1-amino-3-aryloxy-2-propanol derivatives, which are important pharmacophores.
-
Prodrug Strategies: The ester linkage can be designed to be stable under physiological conditions but cleavable by specific enzymes (esterases) in the body. This allows the molecule to act as a potential prodrug, where the 4-methoxybenzoic acid portion could be a promoiety to improve properties like lipophilicity or mask the reactivity of the chlorohydrin until it reaches a target site.[13]
Conclusion
(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate stands as a prime example of a versatile and valuable synthetic intermediate. Its straightforward synthesis from commercially available starting materials, combined with the dual reactivity of its chlorohydrin and ester functionalities, provides chemists with a powerful tool for constructing more complex molecules. A thorough understanding of its synthesis, reaction mechanism, and proper handling is essential for leveraging its full potential in the fields of medicinal chemistry and drug development, paving the way for the discovery of new therapeutic agents.
References
- An In-depth Technical Guide to 4-Methoxybenzoic Acid - Benchchem.
- Epichlorohydrin - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications. ChemicalBook.
- p-Anisic acid (4-Methoxybenzoic acid) | Antibacterial Drug. MedchemExpress.com.
- What is Epichlorohydrin ( ECH )? Hazard Classification, Uses, Risks, and Storage Guidelines.
- Epichlorohydrin - Product Stewardship Summary. Ashland.
- 4-Methoxybenzoic acid – a phenolic acid with low toxicity. ChemicalBook.
- P-anisic acid. BeiLi Technologies.
- ICSC 0043 - EPICHLOROHYDRIN. International Chemical Safety Cards (ICSCs).
- Epichlorohydrin. Wikipedia.
- Influence of Carboxylic Acids on the Synthesis of Chlorohydrin Esters from 1,3-Butanediol. ResearchGate.
- 4-Methoxybenzoic Acid (2R)-3-Chloro-2-hydroxypropyl Ester Supplier. Clinivex.
- Chlorohydrin synthesis by chlorination or substitution. Organic Chemistry Portal.
- Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby. Google Patents.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. ResearchGate.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theclinivex.com [theclinivex.com]
- 3. P-anisic acid - BeiLi Technologies [beili.com]
- 4. ashland.com [ashland.com]
- 5. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]
- 8. qatransport.com [qatransport.com]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 12. ICSC 0043 - EPICHLOROHYDRIN [chemicalsafety.ilo.org]
- 13. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
